

# N-Methyl-dosimertinib-d5 chemical structure and properties

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## Compound of Interest

Compound Name: *N-Methyl-dosimertinib-d5*

Cat. No.: *B12396201*

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## An In-depth Technical Guide to N-Methyl-dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Methyl-dosimertinib-d5** is a deuterated analog of a metabolite of Dosimertinib. Dosimertinib is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. The incorporation of deuterium in these molecules is a strategy to alter their pharmacokinetic profiles, potentially enhancing their metabolic stability and therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, properties, and the mechanistic context of **N-Methyl-dosimertinib-d5**, along with relevant experimental protocols and pathway diagrams.

### Chemical Structure and Properties

The precise publicly available data for **N-Methyl-dosimertinib-d5** is limited. However, based on its nomenclature and the known metabolism of its parent compounds, a putative structure can be proposed. The core structure is based on the pyrimido[5,4-b]indole scaffold,

characteristic of this class of EGFR inhibitors. The "d5" designation indicates the presence of five deuterium atoms, which are strategically placed to influence the molecule's metabolism.

Table 1: Chemical and Physical Properties of **N-Methyl-dosimertinib-d5**

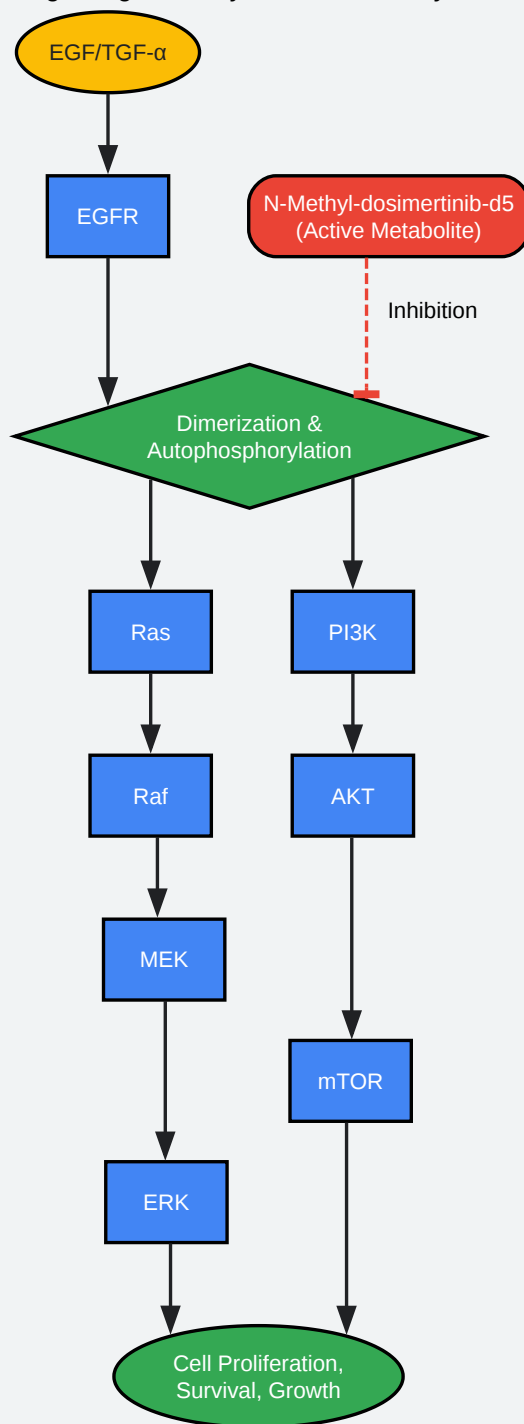
Property	Value	Source
CAS Number	2719690-98-7	[1]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> D <sub>5</sub> N <sub>7</sub> O <sub>2</sub>	Inferred
Molecular Weight	Approximately 504.64 g/mol	Inferred
IUPAC Name	Inferred based on parent structure.	N/A
Canonical SMILES	Inferred based on parent structure.	N/A
Physical Appearance	Typically a solid.	N/A
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.	N/A
Storage Conditions	Store at -20°C or -80°C, protected from light and moisture.	General recommendation

Note: Some properties are inferred due to the limited availability of public data for this specific deuterated metabolite.

## Mechanism of Action and Signaling Pathway

The mechanism of action of **N-Methyl-dosimertinib-d5** is intrinsically linked to its parent compound, Dosimertinib, which functions as an irreversible inhibitor of mutant EGFR. By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[2][3] The primary signaling cascades inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

## EGFR Signaling Pathway and Inhibition by Dosimertinib

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## EGFR Signaling Pathway Inhibition

## Experimental Protocols

Detailed experimental protocols for **N-Methyl-dosimertinib-d5** are not publicly available. However, based on standard methodologies for characterizing tyrosine kinase inhibitors and their metabolites, the following protocols can be outlined.

### In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of **N-Methyl-dosimertinib-d5**.

Materials:

- **N-Methyl-dosimertinib-d5**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
- Incubator, centrifuge, and LC-MS/MS system

Procedure:

- Prepare a stock solution of **N-Methyl-dosimertinib-d5** in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C.
- Add **N-Methyl-dosimertinib-d5** to the HLM suspension to initiate the reaction.
- Start the metabolic reaction by adding the NADPH regenerating system.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
- Vortex and centrifuge the samples to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis to quantify the remaining amount of **N-Methyl-dosimertinib-d5**.
- The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance.

## Quantification in Biological Matrices by LC-MS/MS

This protocol outlines a general method for the quantification of **N-Methyl-dosimertinib-d5** in plasma for pharmacokinetic studies.

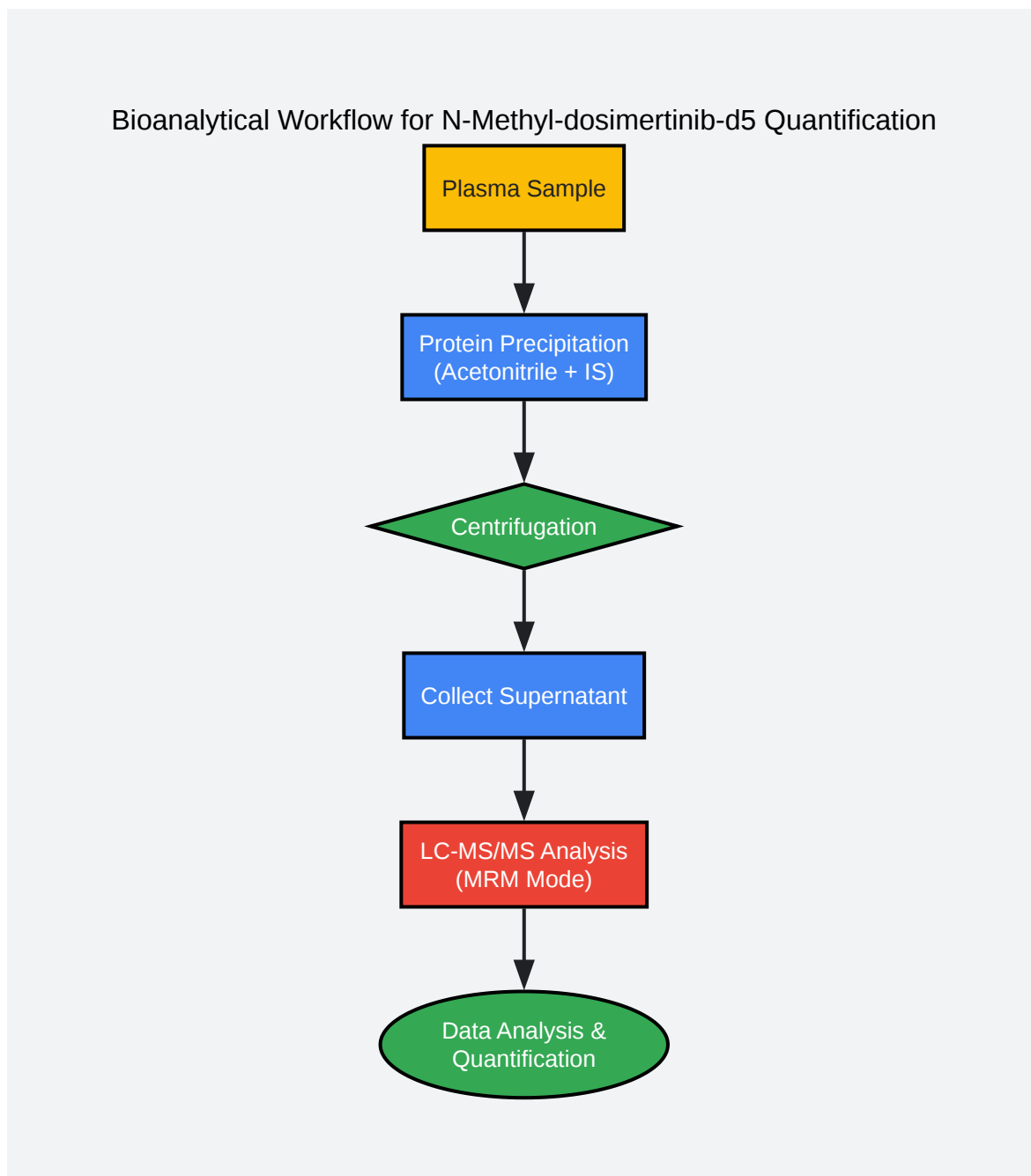
### Materials:

- Plasma samples containing **N-Methyl-dosimertinib-d5**
- Internal Standard (IS) solution
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- LC-MS/MS system with a suitable C18 column

### Procedure:

- Sample Preparation:
  - Thaw plasma samples on ice.
  - To a 100  $\mu$ L aliquot of plasma, add the IS solution.
  - Add 300  $\mu$ L of ice-cold protein precipitation solvent.
  - Vortex for 1 minute.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
  - Inject the prepared sample onto the LC-MS/MS system.
  - Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for **N-Methyl-dosimertinib-d5** and the IS.
  - Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a standard curve.



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#### LC-MS/MS Quantification Workflow

## Western Blot Analysis of EGFR Pathway Modulation

This protocol is to assess the effect of **N-Methyl-dosimertinib-d5** on the phosphorylation of EGFR and downstream targets like ERK.

Materials:

- NSCLC cell line (e.g., H1975 with L858R/T790M mutation)
- **N-Methyl-dosimertinib-d5**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)
- Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment:
  - Plate H1975 cells and grow to 70-80% confluency.
  - Treat cells with varying concentrations of **N-Methyl-dosimertinib-d5** for a specified time.
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells with lysis buffer on ice.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
  - Determine protein concentration using a BCA assay.
- Western Blotting:
  - Denature protein samples by boiling in Laemmli buffer.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the phosphorylated protein levels to total protein and the loading control.

## Conclusion

**N-Methyl-dosimertinib-d5**, as a deuterated metabolite of the potent EGFR inhibitor Dosimertinib, is a compound of significant interest for researchers in oncology and drug development. Its study can provide valuable insights into the metabolism, pharmacokinetics, and activity of deuterated drugs. The provided information and protocols serve as a foundational guide for the investigation of this and similar compounds. Further research is warranted to fully elucidate its specific properties and potential therapeutic relevance.

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## References

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